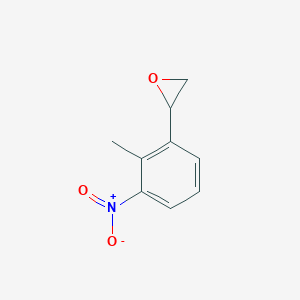

2-(2-Methyl-3-nitrophenyl)oxirane

Description

2-(2-Methyl-3-nitrophenyl)oxirane is a trisubstituted epoxide featuring a nitro group at the meta-position and a methyl group at the ortho-position on the aromatic ring. Its synthesis typically involves the Darzens condensation of nitrobenzaldehyde derivatives with α-chloroketones, yielding trans-isomers with high stereoselectivity due to steric and electronic effects . This compound serves as a precursor in acid-catalyzed rearrangements to synthesize oxalamides and other heterocyclic scaffolds .

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-(2-methyl-3-nitrophenyl)oxirane |

InChI |

InChI=1S/C9H9NO3/c1-6-7(9-5-13-9)3-2-4-8(6)10(11)12/h2-4,9H,5H2,1H3 |

InChI Key |

WFAYKHYCZPYPQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2CO2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Methyl-3-nitrophenyl)oxirane is as an intermediate in organic synthesis. The compound can participate in various chemical reactions due to the strained nature of the epoxide ring, which makes it reactive towards nucleophiles. This reactivity allows for the formation of diverse products depending on the reaction conditions and nucleophiles used.

Reactivity Studies

Research indicates that the reactivity of this compound can lead to different outcomes based on environmental factors such as pH and solvent polarity. For example, nucleophilic attack on the epoxide can yield alcohols or ethers, which are essential building blocks in organic synthesis .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Studies suggest that derivatives of this compound may exhibit biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary investigations into compounds structurally related to this compound have shown promising antimicrobial effects against various pathogens. These compounds have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics .

Cytotoxicity

Research into the cytotoxic effects of similar compounds has revealed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents that minimize side effects associated with traditional chemotherapy .

Case Study 1: Synthesis of Isochromans

A study highlighted the use of epoxides, including this compound, in synthesizing isochromans via reactions with phenolic compounds. The yields achieved were significant, demonstrating the utility of this compound in producing complex organic molecules .

Case Study 2: Enzyme Inhibition

Another research focus has been on the inhibition of specific enzymes by derivatives of this compound. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the unique properties and potential applications of this compound better, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(2-Nitrophenyl)oxirane | Nitro group in ortho position | Different reactivity profile compared to meta-substituted |

| 2-(4-Nitrophenyl)oxirane | Nitro group in para position | Affects electronic distribution and reactivity |

| 2-(3-Chlorophenyl)oxirane | Chlorine substituent | Exhibits different chemical behavior due to halogen effects |

| 2-(Methyl(3-nitrophenyl)amino)ethanol | Amino group addition | Shows distinct biological activity due to amino functionality |

This table illustrates how slight modifications in substituent positions or types can lead to significant differences in chemical behavior and potential applications.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxiranes

| Compound Name | Substituents on Aromatic Ring | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(2-Methyl-3-nitrophenyl)oxirane | 2-methyl, 3-nitro | Epoxide, nitro | C₉H₉NO₃ | 179.18 |

| 2-[(4-Nitrophenoxy)methyl]oxirane | 4-nitro (phenoxy) | Epoxide, ether, nitro | C₉H₉NO₄ | 195.17 |

| 2-(4-Methoxyphenyl)-3-methyloxirane | 4-methoxy, 3-methyl | Epoxide, methoxy | C₁₀H₁₂O₂ | 164.20 |

| (R)-2-(3-Trifluoromethylphenyl)oxirane | 3-trifluoromethyl | Epoxide, CF₃ | C₉H₇F₃O | 188.15 |

| 2-(3-Fluorophenyl)oxirane | 3-fluoro | Epoxide, fluorine | C₈H₇FO | 138.14 |

Key Observations:

- Electron-withdrawing vs. donating groups: The nitro group in this compound and 2-[(4-Nitrophenoxy)methyl]oxirane enhances electrophilicity of the epoxide ring, facilitating nucleophilic attack . In contrast, methoxy groups (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane) are electron-donating, reducing ring strain and reactivity .

- Chirality: Enantiomers like (R)-2-[(4-Nitrophenoxy)methyl]oxirane () highlight the role of stereochemistry in biological activity or catalytic processes, whereas this compound is synthesized as a single trans-isomer .

Key Differences:

Acid-Catalyzed Rearrangements:

- This compound undergoes acid-catalyzed ring-opening to form oxalamides, a reaction driven by the electron-withdrawing nitro group stabilizing carbocation intermediates .

- Analogues like 2-(4-Methoxyphenyl)-3-methyloxirane show slower rearrangement due to electron-donating methoxy groups, which destabilize carbocations .

Preparation Methods

Reaction Mechanism and Stereoselectivity

The reaction proceeds via a nucleophilic attack of the enolate (generated from the α-haloketone) on the carbonyl carbon of the nitrobenzaldehyde derivative. Subsequent intramolecular displacement of the halide forms the oxirane ring. Steric hindrance from the ortho-methyl and meta-nitro substituents on the aromatic ring directs the stereochemical outcome, favoring the trans-isomer due to minimized eclipsing interactions during ring closure. For example, the condensation of 2-methyl-3-nitrobenzaldehyde with 2-chloro-1-(4-tolyl)ethanone in the presence of sodium hydroxide yields the target epoxide with >90% trans-selectivity.

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Base | NaOH, KOH | Higher base strength accelerates enolate formation but risks side reactions |

| Solvent | Dichloromethane, THF | Aprotic solvents enhance enolate stability |

| Temperature | 0–25°C | Lower temperatures favor kinetic control and trans-selectivity |

| Reaction Time | 4–12 hours | Prolonged durations risk epoxide ring-opening |

Adjusting the molar ratio of aldehyde to α-haloketone (1:1.2) minimizes unreacted starting material while maintaining stereochemical purity.

Precursor Synthesis and Challenges

The limited commercial availability of 2-methyl-3-nitrobenzaldehyde, a key Darzens substrate, necessitates multi-step synthesis from 3-nitro-o-xylene. Patent literature describes a route involving:

-

Partial oxidation of 3-nitro-o-xylene with 45–50% HNO₃ to 2-methyl-3-nitrobenzoic acid (45–50% yield).

-

Halogenation with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride (95–100% yield).

-

Friedel-Crafts acylation with benzene derivatives to yield 2-methyl-3-nitrobenzophenone.

While this pathway produces advanced intermediates, converting the benzophenone to the required aldehyde remains unexplored in the literature, representing a significant bottleneck.

Q & A

Q. Basic

- Crystallization : Slow evaporation from ethanol/dichloromethane.

- Data collection : Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : SHELXS/SHELXD for phasing and SHELXL for refinement. Critical parameters include R-factors (<5%), displacement parameters, and residual electron density analysis .

How can researchers investigate the acid-catalyzed rearrangement mechanism of this compound?

Q. Advanced

- Kinetic studies : Measure rate constants under varying pH and temperatures.

- Isotopic labeling : Use ¹⁸O-labeled epoxide to track oxygen migration via HRMS.

- Computational modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) map transition states and intermediates .

What strategies address challenges in refining crystal structures with twinned or low-resolution data?

Q. Advanced

- Twinning : Use SHELXL’s

TWINandBASFcommands to model twin domains. - Low-resolution data : Apply restraints on bond lengths/angles and isotropic refinement.

- High-resolution data : Refine anisotropic displacement parameters. Merging datasets from multiple crystals improves completeness .

What methodologies determine the stereochemical configuration of this compound derivatives?

Q. Advanced

- X-ray crystallography : Definitive for absolute configuration.

- Chiral HPLC : Compare retention times with enantiopure standards.

- Mosher ester analysis : ¹H NMR of diastereomeric esters resolves enantiomers. Example: Stereospecific synthesis of fluorinated oxiranes used X-ray and chiral chromatography .

How should researchers resolve discrepancies between computational predictions and experimental reactivity data?

Q. Advanced

- Cross-validation : Test multiple DFT functionals (e.g., M06-2X vs. B3LYP).

- Controlled experiments : Vary substituents to isolate steric/electronic effects.

- 2D NMR : Resolve assignment ambiguities (e.g., HSQC/COSY for connectivity) .

What experimental approaches optimize the regioselectivity of epoxidation in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.